Ruppuran

Description

Ruppuran is a compound listed in the Derwent Drug File Thesaurus alongside other pharmaceutical and chemical agents such as Rumenicin, Rutamycin, and Ruscogenin . The lack of accessible primary data on its chemical structure, synthesis, or mechanism of action underscores the need for cautious interpretation when comparing it to analogous compounds.

Properties

CAS No. |

88228-58-4 |

|---|---|

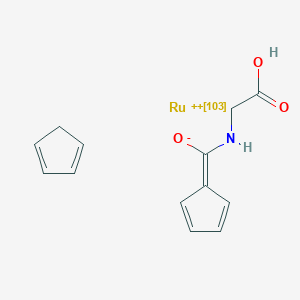

Molecular Formula |

C13H14NO3Ru+ |

Molecular Weight |

335.16 g/mol |

IUPAC Name |

(carboxymethylamino)-cyclopenta-2,4-dien-1-ylidenemethanolate;cyclopenta-1,3-diene;ruthenium-103(2+) |

InChI |

InChI=1S/C8H9NO3.C5H6.Ru/c10-7(11)5-9-8(12)6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,9,12H,5H2,(H,10,11);1-4H,5H2;/q;;+2/p-1/i;;1+2 |

InChI Key |

ZLWUBKZNSGLCLP-NGAFWABFSA-M |

SMILES |

C1C=CC=C1.C1=CC(=C(NCC(=O)O)[O-])C=C1.[Ru+2] |

Isomeric SMILES |

C1C=CC=C1.C1=CC(=C(NCC(=O)O)[O-])C=C1.[103Ru+2] |

Canonical SMILES |

C1C=CC=C1.C1=CC(=C(NCC(=O)O)[O-])C=C1.[Ru+2] |

Synonyms |

uppuran ruthenocenoyl-glycine ruthenocenoylglycine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- Functional Diversity : Rutamycin B and Rumenicin share antibiotic properties but differ in targets (eukaryotic vs. prokaryotic cells), whereas Ruscogenin’s anti-inflammatory action suggests a divergent mechanism .

- Data Gaps : this compound’s absence in supplementary datasets (e.g., Tables 1–8 in ) limits direct structural or kinetic comparisons .

Implications :

- Safety : Ruscogenin’s higher LD₅₀ suggests a broader therapeutic window compared to Rutamycin B, which requires careful dosing .

- Research Needs : this compound’s pharmacokinetic data must be validated through in vitro assays (e.g., microsomal stability tests) and in vivo studies .

Challenges in Data Interpretation

- Supplementary Data Limitations : Despite guidelines for including reagent characterization and replicate experiments (), this compound’s absence in these datasets precludes definitive conclusions .

Recommendations for Future Research

Structural Elucidation : Employ X-ray crystallography or NMR to resolve this compound’s molecular architecture .

Functional Assays : Compare this compound’s bioactivity against Rutamycin B and Ruscogenin in standardized models (e.g., antimicrobial susceptibility testing) .

Data Transparency : Publish raw datasets in supplementary materials to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.